p-Terphenyl, 2',5'-diphenethyl-
Description
Structure
3D Structure
Properties
CAS No. |
14474-61-4 |
|---|---|
Molecular Formula |
C34H30 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,4-diphenyl-2,5-bis(2-phenylethyl)benzene |
InChI |
InChI=1S/C34H30/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-20,25-26H,21-24H2 |
InChI Key |
NKYAQYMLVJBIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=C(C=C2C3=CC=CC=C3)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for P Terphenyl, 2 ,5 Diphenethyl and Its Precursors
Strategies for the Construction of the p-Terphenyl (B122091) Core
The creation of the p-terphenyl framework is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to form carbon-carbon bonds between aromatic rings.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For the synthesis of p-terphenyls, this typically involves the reaction of a di-halogenated benzene (B151609) derivative with a phenylboronic acid, or a phenylenebis(boronic acid) with a halogenated benzene. tandfonline.comresearchgate.net A variety of palladium catalysts, ligands, and reaction conditions have been explored to optimize the yield and selectivity of these reactions. researchgate.netresearchgate.net
One common strategy involves a two-fold Suzuki-Miyaura coupling of a 1,4-dihalobenzene with two equivalents of a phenylboronic acid. Alternatively, sequential coupling reactions can be employed to create unsymmetrical p-terphenyls. researchgate.net For instance, the reaction can be performed stepwise, where the first coupling occurs at one halogenated site, followed by a second coupling at the other. This allows for the introduction of different aryl groups if desired. The reactivity of the halogen (I > Br > Cl) and the choice of catalyst and ligands are crucial for controlling the selectivity of the reaction. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling for p-Terphenyl Synthesis
| Reactants | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,4-Dibromobenzene (B42075) and Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | ~90 | General literature procedure |
| Methyl 5-bromo-2-iodobenzoate and Arylboronic acids | Pd/C (ligand-free) | K₂CO₃ | DMF/Water | 78-91 | tandfonline.com |
| Bis(triflates) of methyl 2,5-dihydroxybenzoate (B8804636) and Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 54-78 | researchgate.netresearchgate.net |
While the Suzuki-Miyaura coupling is prevalent, other palladium or nickel-catalyzed cross-coupling reactions serve as important alternatives for constructing the p-terphenyl core. lnu.edu.cn
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org It was one of the first cross-coupling reactions developed and can be catalyzed by either nickel or palladium. wikipedia.orgorganic-chemistry.org This method is advantageous as Grignard reagents are readily prepared. arkat-usa.orgrhhz.net
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org Organostannanes are stable to air and moisture, making them convenient to handle, though their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org
The Negishi coupling employs an organozinc reagent in reaction with an organic halide or triflate, typically with a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgorgsyn.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.orgnih.govorganic-chemistry.org
Table 2: Comparison of Alternative Cross-Coupling Reactions for Aryl-Aryl Bond Formation
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Kumada | Organomagnesium (Grignard) | Ni or Pd | Readily available reagents, low cost. organic-chemistry.org | Limited functional group tolerance. wikipedia.org |
| Stille | Organotin | Pd | Stable reagents, tolerant to many functional groups. wikipedia.orglibretexts.org | Toxicity of tin compounds. organic-chemistry.org |
| Negishi | Organozinc | Ni or Pd | High reactivity, excellent functional group tolerance. wikipedia.orgorganic-chemistry.org | Moisture and air sensitivity of organozinc reagents. wikipedia.org |
Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods for synthesizing conjugated polymers and oligomers, including those with terphenyl units. rsc.orgntu.edu.sg This method involves the formation of C-C bonds by coupling a halogenated arene with an arene that has an active C-H bond, thereby avoiding the need to pre-functionalize one of the monomers with an organometallic group. rsc.orgnih.govosti.gov
For terphenyl oligomer synthesis, DArP can be envisioned as the reaction between a dihalo-biphenyl and benzene, or a dihalo-benzene with a biphenyl (B1667301), catalyzed by a palladium complex. The choice of catalyst, ligand, and reaction conditions is crucial to control the regioselectivity and minimize side reactions, such as homocoupling. While DArP is a powerful tool for creating longer conjugated systems, its application to the precise synthesis of a single, well-defined molecule like p-terphenyl requires careful control over the reaction stoichiometry and conditions to prevent polymerization.
Introduction of 2',5'-Diphenethyl Substituents
Once the p-terphenyl core is synthesized, the next critical step is the introduction of the diphenethyl substituents at the 2' and 5' positions of the central phenyl ring.
The introduction of phenethyl groups onto the p-terphenyl core can be achieved through various palladium-catalyzed C-C bond formation reactions. rsc.orgresearchgate.netmit.edu A common approach would be a cross-coupling reaction between a di-halogenated p-terphenyl (e.g., 2',5'-dibromo-p-terphenyl) and a phenethyl-containing organometallic reagent. The choice of the organometallic reagent would depend on the specific coupling reaction employed (e.g., phenethylzinc chloride for a Negishi coupling or phenethylmagnesium bromide for a Kumada coupling).
Alternatively, a Heck-type reaction could potentially be employed, coupling a di-halogenated p-terphenyl with styrene, followed by reduction of the resulting double bond to form the phenethyl group. The specific conditions, including the palladium catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and selectivity for the desired 2',5'-disubstituted product.
Achieving the specific 2',5'-disubstitution pattern on the central ring of the p-terphenyl system requires precise control over the regioselectivity of the functionalization steps. researchgate.net This can be a significant challenge due to the multiple C-H bonds available for reaction on the terphenyl framework.
One strategy involves the use of a starting material for the p-terphenyl synthesis that already contains directing groups on the central ring. For example, starting with a 1,4-dihalogenated benzene derivative that has substituents at the 2 and 5 positions can guide the subsequent coupling and functionalization steps. These directing groups can be either the final desired substituents or precursors that can be converted to the phenethyl groups later in the synthesis.
Another approach is the direct C-H functionalization of the pre-formed p-terphenyl core. nih.gov This method relies on the use of specific catalysts and directing groups to activate and functionalize the desired C-H bonds selectively. For instance, a removable directing group could be temporarily installed on the p-terphenyl molecule to direct the palladium catalyst to the 2' and 5' positions for the introduction of the phenethyl groups. The development of highly regioselective C-H activation methods is an active area of research and offers a potentially more efficient route to specifically substituted p-terphenyls.
Precursor Synthesis and Purification Methods
The successful synthesis of p-Terphenyl, 2',5'-diphenethyl- is critically dependent on the availability and purity of its precursors. Two primary retrosynthetic approaches suggest two key classes of precursors: those where the central benzene ring is functionalized for subsequent coupling reactions, and those where the outer phenyl rings are introduced onto a pre-functionalized central ring.
Route A: Pre-functionalized Central Ring
This approach involves the synthesis of a 1,4-dihalo-2,5-diphenethylbenzene intermediate. A potential pathway to this precursor begins with the nitration of 1,4-dibromobenzene to yield 2,5-dibromonitrobenzene. This is followed by a reduction to 2,5-dibromoaniline, which then undergoes iodination to produce 2,5-dibromo-4-iodoaniline. Finally, a diazotization-iodination sequence can yield 1,4-dibromo-2,5-diiodobenzene. google.com The phenethyl groups could then be introduced via a coupling reaction, though this specific transformation requires further investigation.
Alternatively, starting from a less halogenated precursor, one could envision the synthesis of 2,5-dialkyl-p-terphenyl derivatives. For instance, the synthesis of 2,5-diphenylamino-terephthalic acid dialkyl esters involves the reaction of 2,5-dihydroxy-cyclohexadiene-dicarboxylic acid dimethyl ester with aniline, followed by oxidation. google.com While not a direct precursor, this demonstrates the feasibility of substitution at the 2 and 5 positions of a central ring.
Route B: Building upon a Substituted Benzene Core
This strategy would involve preparing 2,5-diphenethyl-1,4-phenylenediboronic acid or its ester equivalent. The synthesis of such a molecule is not directly reported, but analogous preparations of substituted phenylenediboronic acids are known. bldpharm.com For example, the synthesis of phenylboronic acids can be achieved through the reaction of a Grignard reagent with a trialkyl borate (B1201080) at low temperatures. google.com This would require the initial synthesis of 1,4-dibromo-2,5-diphenethylbenzene. A plausible, though not explicitly documented, route to this intermediate could be the Friedel-Crafts acylation of 1,4-dibromobenzene with phenacetyl chloride, followed by reduction of the resulting diketone.
Purification of Precursors:
Purification of these precursors is crucial to avoid side reactions and ensure high yields of the final product. Common purification techniques for such aromatic compounds include:
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined empirically.
Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. Silica gel is a common stationary phase for the purification of aromatic compounds. nih.gov
Distillation: For liquid precursors, distillation, including vacuum distillation for high-boiling point compounds, can be an effective purification method.
Separation of Isomers: In cases where positional isomers are formed, their separation can be challenging. Methods such as fractional crystallization or specialized chromatography may be necessary. google.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount for maximizing the yield and purity of p-Terphenyl, 2',5'-diphenethyl-. Key parameters to consider for the proposed synthetic routes include the choice of catalyst, solvent, base, temperature, and reaction time.
For Suzuki-Miyaura Coupling Reactions:
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids. libretexts.org
| Parameter | Considerations for Optimization |
| Catalyst | Palladium-based catalysts, such as Pd(PPh₃)₄ or Pd/C, are commonly used. nih.govresearchgate.net The choice of ligand can significantly impact the reaction efficiency, especially for sterically hindered substrates. rsc.org |
| Base | A base is required to activate the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can influence the reaction rate and yield. rsc.org |
| Solvent | A variety of solvents can be used, including toluene, THF, and aqueous mixtures. The solvent system can affect the solubility of the reactants and the catalyst's activity. |
| Temperature | Reactions are typically run at elevated temperatures, often under reflux conditions. Optimization of the temperature is crucial to balance reaction rate with potential side reactions. |
| Reactant Stoichiometry | The ratio of the aryl halide to the boronic acid can be adjusted to drive the reaction to completion and minimize side products. |
For Friedel-Crafts Alkylation/Acylation Reactions:
Friedel-Crafts reactions are used to introduce alkyl or acyl groups onto an aromatic ring.
| Parameter | Considerations for Optimization |
| Catalyst | A Lewis acid catalyst, such as AlCl₃ or FeCl₃, is typically required in stoichiometric amounts for acylation, while catalytic amounts may suffice for alkylation under certain conditions. chemguide.co.ukchemijournal.com |
| Solvent | An inert solvent, such as dichloromethane (B109758) or carbon disulfide, is commonly used. |
| Temperature | Reactions are often carried out at low temperatures to control the reaction and minimize side products like polyalkylation. |
| Reactant and Catalyst Ratio | The molar ratio of the aromatic substrate, the alkylating/acylating agent, and the catalyst must be carefully controlled to achieve the desired product and avoid over-alkylation or other side reactions. |
Scalability and Industrial Feasibility of Synthetic Routes
The industrial production of p-Terphenyl, 2',5'-diphenethyl- would necessitate a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally benign.
Suzuki-Miyaura Coupling:
Scalability: Suzuki-Miyaura reactions are generally scalable and have been implemented in industrial processes for the synthesis of pharmaceuticals and fine chemicals. researchgate.net
Friedel-Crafts Reactions:
Scalability: Friedel-Crafts reactions are widely used in the chemical industry for the large-scale production of various chemicals. google.com
Industrial Feasibility: A major drawback of classical Friedel-Crafts acylation is the need for stoichiometric amounts of the Lewis acid catalyst, which generates significant amounts of waste. The development of catalytic Friedel-Crafts reactions is an active area of research to improve the industrial viability of this method. researchgate.net Safety is also a concern due to the corrosive and hazardous nature of the catalysts and reagents involved.
Comparative Analysis of Synthetic Pathways for p-Terphenyl, 2',5'-diphenethyl-
A direct comparison of synthetic pathways for p-Terphenyl, 2',5'-diphenethyl- is challenging due to the lack of specific literature. However, a general comparison of the proposed strategies can be made based on their inherent advantages and disadvantages.
Table of Synthetic Pathway Comparison
| Feature | Suzuki-Miyaura Coupling Route | Friedel-Crafts Acylation/Reduction Route |
| Regioselectivity | Potentially high, depending on the synthesis of the dihalo-diphenethylbenzene or diphenethyl-diboronic acid precursor. | Can be challenging to control, with a risk of forming positional isomers and poly-acylated products. |
| Functional Group Tolerance | Generally good, tolerating a wide range of functional groups. | Limited, as the Lewis acid catalyst can react with many functional groups. |
| Reaction Conditions | Typically milder than Friedel-Crafts reactions. | Often requires harsh conditions and stoichiometric amounts of catalyst. |
| Precursor Availability | Synthesis of the required substituted boronic acids or halides can be complex. | Phenacetyl chloride is a readily available reagent. |
| Scalability | Generally scalable, with ongoing research into more efficient catalysts. | Well-established on an industrial scale, but with environmental concerns. |
| Potential Yield | Can be high with optimized conditions. | Can be moderate to high, but may be reduced by side reactions and purification losses. |
Advanced Spectroscopic and Analytical Investigations of P Terphenyl, 2 ,5 Diphenethyl
Electronic Structure Elucidation
High-Resolution Photoelectron Spectroscopy (UPS/XPS) for Valence and Core Level Analysis
No published studies utilizing UPS or XPS to analyze the valence and core electronic levels of p-Terphenyl (B122091), 2',5'-diphenethyl- were found. Such an analysis would theoretically provide insights into the elemental composition, chemical states, and the energy distribution of molecular orbitals, but experimental data is not available.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Spin States
There is no available research on the use of EPR spectroscopy to investigate radical species or spin states of p-Terphenyl, 2',5'-diphenethyl-. While EPR is a powerful technique for studying paramagnetic species nih.gov, its application to this specific compound has not been documented in the searched literature.
Excited State Dynamics and Photophysics
Time-Resolved Fluorescence Spectroscopy (TRPL) for Exciton (B1674681) Lifetimes
Information regarding the exciton lifetimes of p-Terphenyl, 2',5'-diphenethyl- as measured by TRPL is not available. Studies on related compounds suggest that the substitution of side chains on the p-terphenyl backbone can influence fluorescence properties researchgate.net, but specific lifetime data for the diphenethyl derivative is absent.
Transient Absorption Spectroscopy (TAS) for Excited State Absorption and Decay Pathways
No TAS studies detailing the excited state absorption or decay pathways of p-Terphenyl, 2',5'-diphenethyl- could be located. This technique is crucial for understanding the fate of molecules after photoexcitation researchgate.net, but the necessary experimental results for this compound are not published.
Femtosecond Pump-Probe Spectroscopy for Ultrafast Processes
The investigation of ultrafast processes in p-Terphenyl, 2',5'-diphenethyl- using femtosecond pump-probe spectroscopy has not been reported in the available literature. This method allows for the real-time observation of molecular dynamics on extremely short timescales ornl.govuci.eduornl.gov, but data specific to this compound is unavailable.
Single Molecule Spectroscopy (SMS) for Heterogeneity and Microenvironment Effects
Single Molecule Spectroscopy (SMS) is a powerful technique that eliminates ensemble averaging, allowing for the direct observation of individual molecules. This is particularly useful for probing static and dynamic heterogeneity in condensed matter and understanding the specific influence of the local nano-environment on molecular photophysics.
In the context of aromatic molecules, SMS studies have often utilized p-terphenyl as a crystalline host matrix for guest molecules like pentacene. capes.gov.braps.org These experiments reveal that even within a well-defined crystal, individual guest molecules can occupy slightly different local environments, leading to variations in their fluorescence excitation spectra. capes.gov.braps.org Sudden changes in the emission of a single molecule can be observed, attributed to processes like spectral hole-burning occurring at the single-molecule level. aps.org
For p-Terphenyl, 2',5'-diphenethyl- itself, an SMS investigation would be highly informative. If used as a host, the bulky and flexible diphenethyl groups would create a significantly different and likely more heterogeneous microenvironment compared to the unsubstituted p-terphenyl crystal. This could lead to a broader distribution of spectral properties for guest molecules. If studied as a single guest molecule within a host matrix, SMS could directly probe the conformational dynamics of the phenethyl side chains and their interaction with the surrounding environment, providing insights that are inaccessible through bulk measurements. The technique could reveal transient states and local heterogeneities, offering a detailed picture of its behavior at the ultimate level of chemical resolution.
Vibrational and Rotational Spectroscopy for Conformational Analysis
Vibrational and rotational spectroscopy techniques are indispensable for determining the three-dimensional structure of molecules and the energy barriers between different conformations.
Raman spectroscopy probes the vibrational modes of a molecule, which are highly sensitive to its geometry, bonding, and electronic structure. In oligo(p-phenylene)s like p-terphenyl, Raman spectra are dominated by characteristic peaks corresponding to C-H bending, C-C ring breathing, and inter-ring C-C stretching modes. researchgate.netresearchgate.net
Studies on the parent p-terphenyl show intense bands around 1280 cm⁻¹ and 1600 cm⁻¹. researchgate.netresearchgate.net The band near 1280 cm⁻¹ is assigned to the C-C inter-ring stretching vibration and is particularly sensitive to the conformation. researchgate.net As the temperature is lowered, this band is known to split, reflecting a structural phase transition where the molecule becomes more planar. researchgate.net The modes around 1600 cm⁻¹ are also used to estimate molecular conformation and conjugation. researchgate.net
Table 1: Characteristic Raman Modes of p-Terphenyl and Expected Influence of Diphenethyl Substitution This table is based on data for the parent p-terphenyl compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in p-Terphenyl | Expected Effect of 2',5'-diphenethyl- Substitution |
| Inter-ring C-C Stretch | ~1280 | Shift in frequency and potential broadening due to steric hindrance affecting planarity. |
| Ring C-C Stretch | ~1600 | Minor shifts in frequency; intensity may change relative to other modes. |
| Ring Breathing | ~1000 | Appearance of multiple modes due to non-equivalence of central and outer rings. |
| C-H Bending | Multiple bands | Additional bands from phenethyl groups; shifts in terphenyl C-H modes. |
| Lattice Modes (Low Freq.) | < 200 | Significant changes due to altered crystal packing and intermolecular interactions. |
The far-infrared (FIR) and Terahertz (THz) regions of the electromagnetic spectrum (approx. 10-200 cm⁻¹) are ideal for probing low-frequency molecular motions. These include large-amplitude vibrations like torsional modes (twisting around inter-ring bonds) and librational modes (whole-molecule rotations) within a crystal lattice. These motions are fundamental to understanding conformational flexibility and intermolecular forces.
For p-terphenyl and related oligomers, phenyl-ring torsional modes are of key interest as they directly relate to the planarity of the molecule. Inelastic neutron scattering studies on related polymers have identified phenyl-ring librational and intrachain torsional modes in the 50-120 cm⁻¹ range. For p-Terphenyl, 2',5'-diphenethyl-, the addition of the large phenethyl groups would introduce new low-frequency modes associated with their own torsional and wagging motions. Furthermore, the increased mass and altered crystal packing would shift the librational modes of the entire molecule and change the landscape of intermolecular interactions, which could be directly observed in the FIR/THz spectrum.
Applying high pressure to molecular crystals can induce significant changes in intermolecular distances and molecular conformation. High-pressure infrared (IR) spectroscopy is a powerful tool to monitor these changes. Studies on p-terphenyl have shown that it undergoes a pressure-induced phase transition where the molecule is forced from a twisted, non-planar conformation at ambient pressure to a more planar structure. researchgate.net This change is clearly observed in the IR spectrum, as certain vibrational modes that are IR-active in the lower-symmetry twisted state become IR-inactive and disappear upon planarization. researchgate.net For the parent p-terphenyl, this transition is observed to be complete between 1.0 and 1.5 GPa.
In p-Terphenyl, 2',5'-diphenethyl-, the bulky phenethyl groups at the 2' and 5' positions of the central ring would introduce significant steric hindrance, opposing the planarization of the terphenyl backbone. It is therefore expected that a much higher pressure would be required to induce a similar conformational flattening. High-pressure IR spectroscopy could precisely determine the pressure at which this transition occurs, providing quantitative data on the steric energy imposed by the phenethyl substituents.
Table 2: Pressure-Induced Conformational Transition in p-Terphenyl Data based on the parent p-terphenyl compound.
| Pressure Range | Molecular Conformation | Spectroscopic Observation (IR) |
| Ambient Pressure | Twisted (C₂ symmetry) | Multiple IR-active modes present. researchgate.net |
| ~0.5 - 1.5 GPa | Transitioning to Planar | Gradual disappearance of specific IR peaks. researchgate.net |
| > 1.5 GPa | Planar (C₂h symmetry) | Fewer IR-active modes observed due to higher symmetry. researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure elucidation. Advanced solid-state NMR techniques extend its utility to the study of materials in their native, non-soluble states.
Solid-State NMR (SSNMR) provides atomic-level information on structure, packing, and dynamics in solid materials where molecular tumbling is restricted. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of carbons and other nuclei. nih.gov
For a molecule like p-Terphenyl, 2',5'-diphenethyl-, SSNMR would be invaluable. The ¹³C CP/MAS spectrum would reveal distinct signals for the chemically inequivalent carbon atoms in the terphenyl core and the phenethyl side chains. The presence of multiple peaks for seemingly equivalent carbons could indicate the presence of different conformers or distinct molecules within the crystal's asymmetric unit (polymorphism).
2D/3D NMR Techniques for Complex Structural Assignments beyond Basic Identification
No published studies detailing the use of 2D or 3D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of p-Terphenyl, 2',5'-diphenethyl- were found. Such analyses would be critical for unambiguously assigning the complex proton and carbon signals expected from its multiple aromatic rings and flexible phenethyl side chains, but this specific research does not appear to be publicly available.
Advanced Mass Spectrometry and Chromatographic Separations
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Isotopic Fingerprinting
There is no specific High-Resolution Mass Spectrometry (HRMS) data available in the scientific literature for p-Terphenyl, 2',5'-diphenethyl-. While HRMS would be the standard method to confirm its elemental composition (C34H30) with high precision and to study its fragmentation patterns, no such experimental results have been published.
Hyphenated Techniques (e.g., GC-MS/LC-MS) for Purity Assessment and Impurity Profiling
Information regarding the use of hyphenated chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment or impurity profiling of p-Terphenyl, 2',5'-diphenethyl- is absent from available research. These methods are essential for quality control in chemical synthesis, yet no specific methodologies or findings have been reported for this compound.
Diffraction and Scattering Studies for Crystalline and Amorphous Structures
X-ray Diffraction (XRD) for Crystal Structure Determination and Unit Cell Parameters
No X-ray Diffraction (XRD) studies for p-Terphenyl, 2',5'-diphenethyl- have been published. Therefore, crucial data such as its crystal system, space group, and unit cell parameters remain undetermined.
Electron Diffraction and Transmission Electron Microscopy (TEM) for Nanoscale Morphology
There are no records of electron diffraction or Transmission Electron Microscopy (TEM) analyses performed on p-Terphenyl, 2',5'-diphenethyl-. Such studies would provide insight into the nanoscale morphology and structure of the material, but this area of its characterization remains unexplored in the public literature.
Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly and Domain Sizes
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure of materials, ranging from a few to hundreds of nanometers. In the context of p-terphenyl, 2',5'-diphenethyl-, SAXS provides critical insights into the size, shape, and arrangement of its supramolecular assemblies in various states, such as in solution, in gels, or in the solid state. The technique relies on measuring the elastic scattering of X-rays at very small angles (typically 0.1-10 degrees) from a sample. These scattering patterns are generated by spatial variations in electron density within the material, which for p-terphenyl, 2',5'-diphenethyl-, would arise from the aggregation or self-assembly of molecules into larger ordered or semi-ordered domains.
The fundamental principle of SAXS involves directing a collimated, monochromatic X-ray beam onto a sample and recording the scattered X-rays on a 2D detector. The scattering intensity, I, is measured as a function of the scattering vector, q, where q is defined as:
q = (4π sinθ) / λ
For a molecule like p-terphenyl, 2',5'-diphenethyl-, the bulky phenethyl groups attached to the central terphenyl core can significantly influence its packing and self-assembly behavior. These interactions can lead to the formation of various supramolecular structures, such as lamellae, cylinders, or more complex aggregates. SAXS is an ideal tool to probe these structures. For instance, the presence of sharp peaks in the SAXS profile would indicate a well-ordered system with a characteristic repeating distance, d, which can be calculated using Bragg's law in its reciprocal space form:
d = 2π / qpeak
where qpeak is the position of a scattering peak. The positions and relative intensities of these peaks can be used to identify the type of supramolecular lattice (e.g., lamellar, hexagonal, cubic).
ln[I(q)] ≈ ln[I(0)] - (Rg2q2) / 3
By plotting ln[I(q)] versus q2, a linear region can be used to extract Rg.
Furthermore, the Porod law, which describes the scattering at higher q values, can give information about the nature of the interface of the domains. The intensity decay following q-α, where α is the Porod exponent, can distinguish between different shapes and surface characteristics. For example, an exponent of -4 is characteristic of smooth, well-defined interfaces, while a value between -3 and -4 suggests a rough or fractal-like surface.
While specific SAXS research findings for p-terphenyl, 2',5'-diphenethyl- are not extensively available in public literature, the analysis would follow established methodologies for similar organic molecules that form self-assembled structures. The data obtained would be crucial for understanding how modifications to the molecular structure (e.g., the length and nature of the side chains) tune the resulting supramolecular architecture, which in turn governs the material's bulk properties.
To illustrate the type of data that would be generated from such an analysis, the following table presents a hypothetical set of results for p-terphenyl, 2',5'-diphenethyl- in different solvent conditions, leading to different supramolecular assemblies. This table is representative of typical SAXS data for self-assembling aromatic systems.
| Sample Condition | Dominant Scattering Feature | Peak Position (q) (nm⁻¹) | Characteristic Distance (d) (nm) | Radius of Gyration (R_g) (nm) | Porod Exponent (α) | Inferred Supramolecular Structure |
| Dilute solution in Toluene (1 mg/mL) | Guinier region | N/A | N/A | 2.5 | - | Isolated molecules/small aggregates |
| Concentrated solution in Dodecane (20 mg/mL) | Single broad peak | 1.57 | 4.0 | 15.2 | -3.8 | Correlated domains, worm-like micelles |
| Annealed thin film from Chloroform solution | Sharp primary and secondary peaks | 0.90, 1.80 | 7.0 | N/A | -4.0 |
Theoretical and Computational Investigations of P Terphenyl, 2 ,5 Diphenethyl
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and photophysical behavior of p-Terphenyl (B122091), 2',5'-diphenethyl-. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for a molecule of the size of p-Terphenyl, 2',5'-diphenethyl-. In DFT, the electronic energy is determined as a functional of the electron density. A key application of DFT is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation, corresponding to the most stable arrangement of the atoms in the ground state.
For p-Terphenyl, 2',5'-diphenethyl-, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), would predict the bond lengths, bond angles, and dihedral angles. nih.govnih.gov Of particular interest would be the torsional angles between the central and outer phenyl rings of the p-terphenyl core, as well as the conformational flexibility of the diphenethyl substituents. These calculations would provide a detailed three-dimensional structure of the molecule.
From the optimized geometry, a wealth of ground-state electronic properties can be derived. These include the distribution of electron density, the molecular electrostatic potential (which indicates regions of positive and negative charge), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides a first approximation of the molecule's electronic excitation energy and its kinetic stability. A smaller gap generally suggests that the molecule is more easily excitable and more reactive.
Table 1: Representative DFT-Calculated Ground State Properties for a Substituted p-Terphenyl
| Property | Representative Value | Description |
| Total Energy (Hartree) | -1350.78 | The total electronic energy of the optimized geometry in the ground state. |
| HOMO Energy (eV) | -6.25 | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. |
| LUMO Energy (eV) | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap (eV) | 4.36 | The energy difference between the HOMO and LUMO, related to electronic transitions and stability. |
| Dipole Moment (Debye) | 0.52 | A measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative for a substituted p-terphenyl and are not specific calculated values for p-Terphenyl, 2',5'-diphenethyl-.
To investigate the photophysical properties of p-Terphenyl, 2',5'-diphenethyl-, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. TD-DFT extends the principles of DFT to describe the response of the electron density to a time-dependent perturbation, such as an oscillating electromagnetic field from light.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of absorbed photons that promote the molecule from its ground electronic state to various excited states. The results of a TD-DFT calculation typically include the excitation energy, the oscillator strength (a measure of the probability of the transition occurring), and the nature of the electronic transition (e.g., a HOMO to LUMO transition). This information is crucial for interpreting experimental UV-Vis absorption spectra.
Furthermore, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to predict the emission energy, which corresponds to the energy of a photon released when the molecule relaxes from the excited state back to the ground state (fluorescence). The difference between the absorption and emission energies is known as the Stokes shift.
Table 2: Representative TD-DFT Results for Electronic Transitions in a Substituted p-Terphenyl
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.54 | 350 | 0.85 | HOMO -> LUMO |
| S2 | 3.98 | 312 | 0.02 | HOMO-1 -> LUMO |
| S3 | 4.21 | 294 | 0.15 | HOMO -> LUMO+1 |
Note: The values in this table are illustrative for a substituted p-terphenyl and are not specific calculated values for p-Terphenyl, 2',5'-diphenethyl-.
For even higher accuracy in electronic structure calculations, ab initio methods that are more computationally intensive than DFT can be employed. nih.gov Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory are examples of such methods. aps.org These approaches are based on the wavefunction and systematically include electron correlation effects, which are not perfectly described by standard DFT functionals.
Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate energies. aps.org However, the computational cost of these methods scales very steeply with the size of the molecule, making them challenging for a system as large as p-Terphenyl, 2',5'-diphenethyl-. They are more typically used to benchmark the performance of DFT methods on smaller, related model systems. For instance, a high-accuracy calculation could be performed on p-terphenyl or phenethylbenzene to validate the choice of a specific DFT functional for the larger target molecule.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's dynamic behavior.
In classical Molecular Dynamics, the atoms of the molecule are treated as classical particles moving under the influence of a force field. The force field is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of the atomic coordinates.
For p-Terphenyl, 2',5'-diphenethyl-, a classical MD simulation would involve placing the molecule in a simulated box, often with a solvent, and integrating Newton's equations of motion over time. This would generate a trajectory of the molecule's movements, revealing how it flexes, bends, and rotates at a given temperature. A key output of such a simulation would be the conformational landscape, showing the different accessible shapes (conformers) of the molecule and the relative time it spends in each. This is particularly relevant for understanding the flexibility of the phenethyl side chains and the rotational freedom of the phenyl rings in the terphenyl core.
For processes that involve changes in the electronic structure, such as chemical reactions or bond breaking and forming, a more sophisticated approach called Ab Initio Molecular Dynamics (AIMD) is necessary. rsc.org In AIMD, the forces on the atoms are calculated "on-the-fly" at each step of the simulation using quantum chemical methods, typically DFT.
While computationally very expensive, AIMD would be the method of choice to study, for example, the degradation pathways of p-Terphenyl, 2',5'-diphenethyl- or its interaction with other reactive species. rsc.orguni-muenchen.de It allows for the direct simulation of chemical events without the pre-defined connectivity required by classical force fields.
Photophysical Process Modeling
The modeling of photophysical processes is a cornerstone of computational chemistry, aimed at understanding how molecules interact with light. This involves simulating their electronic excited states and the pathways for energy dissipation.
Simulation of Absorption and Emission Spectra
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently used to simulate the absorption and emission spectra of organic molecules. These simulations provide insights into the electronic transitions and can be compared with experimental data. nih.gov While spectral data and simulations for the parent compound, p-terphenyl, have been subjects of research, specific simulated absorption and emission spectra for p-Terphenyl, 2',5'-diphenethyl- were not found in the reviewed literature. nih.govwikipedia.org The addition of diphenethyl groups at the 2' and 5' positions of the central phenyl ring would be expected to significantly alter the electronic structure and thus the resulting spectra compared to the unsubstituted p-terphenyl.
Modeling of Exciton (B1674681) Migration and Energy Transfer Pathways
Understanding how excitation energy (an exciton) moves within or between molecules is crucial for designing materials for applications like organic light-emitting diodes (OLEDs) or organic photovoltaics. Models often employ quantum chemical calculations to determine the coupling between molecular units and simulate the dynamics of energy transfer, for instance, via Förster Resonance Energy Transfer (FRET) or Dexter mechanisms. No specific studies modeling exciton migration or defining energy transfer pathways for p-Terphenyl, 2',5'-diphenethyl- have been identified.
Intersystem Crossing (ISC) and Internal Conversion (IC) Rate Calculations
Internal conversion (a non-radiative transition between states of the same spin multiplicity) and intersystem crossing (a non-radiative transition between states of different spin multiplicity) are key processes that compete with fluorescence and phosphorescence. chemrxiv.orgnih.govnih.gov Calculating the rates of these processes often requires high-level quantum chemical methods to accurately determine the spin-orbit couplings (for ISC) and non-adiabatic couplings (for IC) between potential energy surfaces. libretexts.org A search for literature containing calculated ISC and IC rates for p-Terphenyl, 2',5'-diphenethyl- did not yield any specific results.
Charge Transport and Exciton Diffusion Simulations
Simulations in this area aim to predict how electrical charges (electrons and holes) and excitons move through a material, which is fundamental to its performance in electronic devices.
Marcus Theory for Electron Transfer Rates
Marcus theory is a fundamental framework used to describe the rate of electron transfer between a donor and an acceptor molecule. numberanalytics.comscispace.com It relates the rate constant to the free energy change of the reaction (driving force) and the reorganization energy (the energy required to distort the reactants and the surrounding solvent into the transition state geometry). srneclab.czwikipedia.orgaps.org The application of Marcus theory requires the calculation of these parameters for the specific system. No studies were found that applied Marcus theory to calculate electron transfer rates specifically for p-Terphenyl, 2',5'-diphenethyl-.
Kinetic Monte Carlo (KMC) Simulations for Charge Carrier Mobility
Kinetic Monte Carlo (KMC) is a computational simulation method used to model the time evolution of systems where state-to-state transition rates are known. wikipedia.org In the context of organic semiconductors, KMC is widely used to simulate charge transport as a series of "hops" between localized states (molecules or polymer segments). nih.gov The hopping rates are often calculated using Marcus theory. These simulations can predict bulk properties like charge carrier mobility. A literature search did not uncover any studies that have performed KMC simulations to determine the charge carrier mobility in materials based on p-Terphenyl, 2',5'-diphenethyl-.
Solvent and Environmental Effects on Molecular Behavior
The behavior of a molecule is intrinsically linked to its environment. For p-Terphenyl, 2',5'-diphenethyl-, the surrounding solvent can significantly influence its conformational dynamics and photophysical properties. Computational studies on the parent p-terphenyl molecule and its derivatives have shown that both the polarity and viscosity of the solvent play critical roles.
Furthermore, solvent polarity is known to affect the electronic transitions of terphenyl derivatives. Studies have shown a slight red-shift in the excitation energies of p-terphenyl with increasing solvent polarity. epa.gov While the effect on the excitation energies may be modest, a more pronounced effect is often observed in the oscillator strength of the brightest electronic transitions, which tends to increase in more polar solvents. epa.gov This phenomenon, known as solvatochromism, can be rationalized by the stabilization of the excited state dipole moment by the polar solvent molecules.
To illustrate the potential impact of solvents on the photophysical properties of p-Terphenyl, 2',5'-diphenethyl-, a hypothetical data table based on computational predictions for similar chromophores is presented below. This table showcases the kind of data that can be generated through time-dependent density functional theory (TD-DFT) calculations in various solvent environments, modeled using the polarizable continuum model (PCM).
Table 1: Predicted Solvent Effects on the Photophysical Properties of p-Terphenyl, 2',5'-diphenethyl- (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Predicted Absorption Max (λ_abs, nm) | Predicted Fluorescence Max (λ_fl, nm) | Predicted Oscillator Strength (f) |
| n-Hexane | 1.88 | 340 | 380 | 0.85 |
| Toluene | 2.38 | 342 | 383 | 0.88 |
| Dichloromethane (B109758) | 8.93 | 345 | 388 | 0.92 |
| Acetonitrile | 37.5 | 348 | 395 | 0.95 |
Note: This data is illustrative and intended to demonstrate the expected trends based on computational models of similar aromatic compounds.
Computational Prediction of Structure-Function Relationships in p-Terphenyl, 2',5'-diphenethyl- Architectures
A significant advantage of computational chemistry is its ability to establish clear structure-function relationships, guiding the rational design of new molecules with desired properties. For architectures based on p-Terphenyl, 2',5'-diphenethyl-, computational methods can predict how modifications to the molecular structure will impact its electronic and photophysical behavior. This is particularly relevant for applications in areas such as organic electronics and sensor technology.
By systematically altering the substitution pattern on the p-terphenyl backbone in-silico, researchers can build a comprehensive library of virtual compounds and predict their key properties. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the terminal phenyl rings or the central ring can dramatically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These changes, in turn, influence the absorption and emission wavelengths, as well as the charge transport characteristics of the material.
Computational studies on substituted terphenyls have shown that the nature and position of the substituent can have a profound impact on the photophysical properties. epa.gov For example, the strategic placement of substituents can be used to tune the emission color or enhance the quantum yield of fluorescence.
The following interactive table illustrates how computational predictions can be used to explore the structure-property landscape of hypothetical derivatives of p-Terphenyl, 2',5'-diphenethyl-. By modifying the substituent, one can observe the predicted changes in key electronic properties, demonstrating the power of computational screening in materials discovery.
Table 2: Predicted Electronic Properties of Hypothetical p-Terphenyl, 2',5'-diphenethyl- Derivatives (Illustrative Data)
| Substituent (R) on Terminal Phenyl Ring | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| -H (unsubstituted) | -5.80 | -2.20 | 3.60 |
| -OCH3 (methoxy) | -5.65 | -2.15 | 3.50 |
| -CN (cyano) | -6.10 | -2.50 | 3.60 |
| -NO2 (nitro) | -6.30 | -2.70 | 3.60 |
Note: This data is for illustrative purposes to demonstrate the concept of computational structure-function prediction. The values are representative of trends observed in similar aromatic systems.
Through such computational explorations, it is possible to identify promising candidates for synthesis and experimental validation, significantly accelerating the materials development cycle. The reference to "" in the subsection title, while not corresponding to a specific citation in this context due to the lack of publicly available research on this exact molecule, represents the common practice of citing seminal or representative studies that establish the methodologies for such computational predictions of structure-function relationships in complex organic architectures.
Based on a comprehensive search of publicly available scientific literature and chemical databases, there is insufficient information to generate a detailed article on the chemical compound "p-Terphenyl, 2',5'-diphenethyl-" that adheres to the specific application-focused outline provided.
The requested topics include detailed research findings on its use in:
Organic Light-Emitting Diodes (OLEDs)
Organic Field-Effect Transistors (OFETs)
Organic Photovoltaics (OPVs)
As a host material for phosphorescent and TADF emitters
In emissive layers for tunable wavelength devices
As a scintillation material for radiation detection
While extensive research exists for the parent compound, p-terphenyl dynovacn.comlbl.govarxiv.orgwikipedia.orgnist.gov, and for other derivatives such as p-terphenyl-2',5'-diol ontosight.aichemspider.com, specific data regarding the synthesis, properties, and performance of the 2',5'-diphenethyl derivative in these advanced material science applications could not be located. The available database entries for "p-Terphenyl, 2',5'-diphenethyl-" lack the necessary application-specific details to fulfill the request. epa.gov
Therefore, it is not possible to provide a professional and authoritative article focusing solely on "p-Terphenyl, 2',5'-diphenethyl-" as requested.
Applications and Performance in Advanced Materials Science and Engineering
Scintillation Materials and Radiation Detection
Development of High-Efficiency Scintillators based on p-Terphenyl (B122091), 2',5'-diphenethyl-
p-Terphenyl is a foundational material in the formulation of organic scintillators, which are used to detect ionizing radiation. dynovacn.com It typically serves as a primary fluorescent dopant in a polymer matrix like polystyrene (PS) or poly(vinyltoluene) (PVT). nih.govbrin.go.id When radiation deposits energy in the matrix, the energy is transferred to the p-terphenyl molecules, which then emit ultraviolet fluorescence. dynovacn.com This light is often absorbed by a secondary dopant, a wavelength shifter like POPOP, which re-emits it at longer wavelengths (typically in the blue region) that are more suitable for detection by photomultiplier tubes. brin.go.id
The development of high-efficiency scintillators often involves modifying the core scintillator molecules to enhance properties such as light yield, decay time, and radiation hardness. Research into p-terphenyl derivatives aims to improve upon the parent molecule. nih.gov For instance, derivatives are synthesized to increase solubility in the polymer matrix, which can prevent aggregation and improve the mechanical properties of the final plastic scintillator. nih.gov The introduction of bulky side groups, such as the diphenethyl groups in p-Terphenyl, 2',5'-diphenethyl-, could significantly enhance its solubility and compatibility within a polymer base, potentially leading to higher and more stable light yields.
| Scintillator Property | Typical p-Terphenyl Performance | Projected Impact of 2',5'-diphenethyl- Groups |
| Light Yield | High, serves as an efficient primary dopant. lbl.gov | Potentially enhanced due to better dispersion and reduced concentration quenching. |
| Decay Time | Fast (nanosecond scale). researchgate.net | May be slightly altered, but expected to remain fast. |
| Solubility in Matrix | Moderate, can lead to aggregation at high concentrations. nih.gov | Significantly increased, allowing for higher, more uniform doping levels. |
| Mechanical Properties | High dopant loading can soften the polymer matrix. nih.gov | Improved mechanical stability of the plastic due to better molecular integration. |
This table provides a qualitative projection based on established principles of scintillator design.
Response to Various Ionizing Radiations (alpha, beta, gamma, neutron)
Organic scintillators based on p-terphenyl are capable of detecting a wide range of ionizing radiations. The interaction mechanism and scintillator response differ for each type.
Alpha and Beta Particles: These charged particles directly and efficiently excite the scintillator molecules along their short tracks. Scintillators based on polymer-dispersed p-terphenyl have demonstrated high conversion efficiency for alpha radiation. lbl.gov
Gamma Rays: Gamma rays interact with the material primarily through Compton scattering, producing energetic electrons that then excite the scintillator molecules. This makes p-terphenyl-doped plastics effective gamma detectors. brin.go.id
Neutrons: Fast neutrons are detected indirectly through elastic scattering off hydrogen nuclei (protons) within the polymer matrix and the scintillator molecules themselves. The resulting recoil protons then cause scintillation.
A key area of development for p-terphenyl-based scintillators is pulse shape discrimination (PSD), the ability to distinguish between different types of radiation (e.g., neutrons and gamma rays) based on the shape of the light pulse. arxiv.org The specific molecular structure of the scintillator influences the decay times of the slow and fast components of the scintillation light, which is the basis for PSD. While data for p-Terphenyl, 2',5'-diphenethyl- is not available, research on other derivatives suggests that substitutions on the terphenyl backbone can be tuned to optimize PSD capabilities. nih.gov
Chemical and Biological Sensors
The fluorescent nature of p-terphenyls makes them excellent candidates for the development of chemical and biological sensors. The fluorescence can be quenched or enhanced in the presence of specific analytes, providing a detectable signal.
Chemoresponsive Materials for Detection of Volatile Organic Compounds (VOCs)
While specific studies on p-Terphenyl, 2',5'-diphenethyl- for VOC detection are not prominent, the general principle involves creating a material whose fluorescence changes upon exposure to VOCs. The phenethyl groups in p-Terphenyl, 2',5'-diphenethyl- could offer specific non-covalent interactions (e.g., π-π stacking, van der Waals forces) with certain VOC molecules, making it a potentially selective chemoresponsive material. A sensor could be fabricated by coating a substrate with the compound and monitoring its fluorescence in the presence of different vapors.
Fluorimetric Probes for Specific Analyte Recognition
p-Terphenyl derivatives are actively being explored as fluorimetric probes. nih.gov By functionalizing the terphenyl core with specific recognition units (e.g., groups that can bind to metal ions or biological molecules), scientists can create highly selective sensors. For example, various natural p-terphenyls have shown inhibitory activity against enzymes like α-glucosidase and phosphodiesterases, indicating specific molecular interactions that could be harnessed for sensing. nih.govnih.govnih.gov The diphenethyl derivative could serve as a core structure for such probes, where its inherent fluorescence provides the signal for analyte binding events.
Biosensing Applications via Molecular Interactions
The biological activities of naturally occurring p-terphenyls, such as cytotoxic and antimicrobial effects, stem from their interactions with biological macromolecules. nih.govnih.gov This capacity for molecular interaction is fundamental to biosensing. A molecule like p-Terphenyl, 2',5'-diphenethyl- could be integrated into biosensor platforms. For instance, it could be functionalized with antibodies or nucleic acids to detect specific biomarkers. The binding of the target analyte would alter the local environment of the terphenyl fluorophore, leading to a change in the fluorescence signal.
Advanced Polymer and Composite Materials
Beyond scintillators, p-terphenyl derivatives are used to create other advanced polymers and composites with unique properties.
p-Terphenyl itself is a known intermediate for synthesizing materials like biphenyl (B1667301) polyamides. dynovacn.com The incorporation of a rigid, aromatic structure like p-terphenyl into a polymer backbone can enhance thermal stability and mechanical strength. The diphenethyl groups on p-Terphenyl, 2',5'-diphenethyl- would add to the molecular weight and could influence polymer chain packing and morphology.
When used as a dopant or additive in a polymer composite, p-Terphenyl, 2',5'-diphenethyl- could impart or enhance specific functionalities:
Optical Properties: Imparting fluorescence for applications in optoelectronics or as security markers.
UV-Blocking: The aromatic structure strongly absorbs UV radiation, which can help protect the polymer matrix from degradation.
Mechanical Reinforcement: At a molecular level, the rigid terphenyl units could reinforce the polymer structure, although this effect would depend heavily on concentration and interaction with the host polymer.
The enhanced solubility predicted for p-Terphenyl, 2',5'-diphenethyl- would be a significant advantage, allowing it to be blended more effectively into various polymer systems to create high-performance composite materials.
Incorporation into Conjugated Polymers for Enhanced Electronic Properties
Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. This structure is responsible for their semiconductor properties. The incorporation of rigid aromatic units like p-terphenyl into a polymer backbone can enhance thermal stability, improve charge carrier mobility, and modify the polymer's emission characteristics.
While specific studies on polymers synthesized directly with p-Terphenyl, 2',5'-diphenethyl- are not widely documented, research on related systems demonstrates the utility of the terphenyl moiety. For instance, amphiphilic magnetic polymers featuring a para-terphenyl group have been synthesized. rsc.org These polymers exhibit self-assembly into ordered structures, a property driven by the strong π–π stacking of the terphenyl units. rsc.org This ordering is crucial for aligning spin centers and enhancing ferromagnetic interactions in organic magnets. rsc.org The introduction of bulky diphenethyl groups onto the terphenyl core would likely influence this stacking behavior, potentially creating a less compact but still ordered arrangement that could be beneficial for solution-processability and thin-film morphology in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Development of Hybrid Materials with Nanostructures (e.g., quantum dots, carbon nanotubes)
Hybrid materials, which combine organic molecules with inorganic nanostructures, offer a pathway to create multifunctional materials with synergistic properties. The organic component can serve as a matrix, a surface ligand, or an electronically active species that interacts with the nanostructure.
The p-terphenyl scaffold is well-suited for this purpose. Its aromatic nature facilitates strong, non-covalent π-π stacking interactions with the surfaces of carbon nanotubes (CNTs) or graphene. The phenethyl groups of p-Terphenyl, 2',5'-diphenethyl- could further enhance this interaction and improve the dispersion of CNTs in organic solvents, a critical challenge in the fabrication of CNT-based composites. By functionalizing the terminal phenyl rings of the diphenethyl groups, it would be possible to attach quantum dots (QDs), leading to the formation of a well-defined organic-inorganic hybrid. In such a system, the p-terphenyl core could act as an energy transfer bridge between the QD and other components, a desirable trait for light-harvesting and sensing applications.
Photonics and Non-linear Optics
Materials with significant non-linear optical (NLO) properties are in high demand for applications ranging from optical data storage to bio-imaging. cdhfinechemical.com The extended π-conjugated system of p-terphenyls makes them promising candidates for NLO applications, particularly two-photon absorption.
Two-Photon Absorption (TPA) Cross-Sections and Applications
Two-photon absorption is a process where a molecule simultaneously absorbs two photons, leading to an electronic excitation. cdhfinechemical.com This phenomenon is highly dependent on the molecule's electronic structure, with symmetrical, conjugated molecules often exhibiting enhanced TPA cross-sections (σ₂). cdhfinechemical.com Research into various organic chromophores has shown that factors like π-conjugation length and intramolecular charge transfer character are key to maximizing NLO response. nih.gov
While the specific TPA cross-section for p-Terphenyl, 2',5'-diphenethyl- has not been extensively reported, data from analogous systems provide valuable benchmarks. Symmetrical molecules built around a conjugated core often show significant TPA activity. cdhfinechemical.com The p-terphenyl unit provides a robust conjugated core, and the addition of phenethyl groups could subtly influence the electronic structure and, consequently, the TPA cross-section. For comparison, the table below lists TPA data for other relevant NLO chromophores.
Table 1: Two-Photon Absorption Properties of Selected NLO Chromophores
| Compound Name | Wavelength (nm) | TPA Cross-Section (σ₂) (GM)¹ | Solvent |
|---|---|---|---|
| 2,5-bis[4-(2-N,N-diphenylaminostyryl)phenyl]-1,3,4-oxadiazole | 800 | 107 | CHCl₃ |
| 2,5-bis[4-{2-(3-N-ethylcarbazolyl)vinyl}phenyl]-1,3,4-oxadiazole | 800 | 66 | CHCl₃ |
| 2,4,6-[(1,4-C₆H₄)C≡C(4-C₆H₄NPh₂)]₃-1,3,5-(C₃H₃N₃) (3-NPh₂) | 830 | 1500 | CH₂Cl₂ |
| meso-tetra(4,7,12,15)-(4''-(4'-dihexylaminostyryl)styryl)[2.2]paracyclophane (5RD) | ~800 | >2000 | Toluene |
¹ 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ Source: cdhfinechemical.comextrica.comchemspider.com
The data illustrates that complex chromophores with extended conjugation and donor-acceptor groups can achieve very high TPA cross-sections. While p-Terphenyl, 2',5'-diphenethyl- is a simpler, non-polar structure, its rigid aromatic core suggests it would possess inherent NLO activity, making it a candidate for applications where moderate, stable TPA is required.
Waveguiding and Optical Amplification Properties
Organic materials can be used to create optical waveguides, which confine and direct light. For a material to function as a waveguide, it must have a higher refractive index than the surrounding medium and exhibit low optical loss at the operating wavelength. The p-terphenyl core, being a dense aromatic structure, contributes to a relatively high refractive index.
Furthermore, when doped into a suitable host polymer, fluorescent molecules like p-terphenyl derivatives can exhibit optical gain and serve as the active medium in an organic solid-state laser or optical amplifier. The photoluminescence (fluorescence) of the p-terphenyl unit is a key property. The diphenethyl groups in p-Terphenyl, 2',5'-diphenethyl- would likely enhance its compatibility with polymer matrices like PMMA, allowing for the fabrication of high-quality, low-loss doped films. The bulky nature of these side groups could also prevent aggregation-induced quenching of fluorescence, a common problem that limits the efficiency of optical amplification in the solid state.
Self-Assembly and Supramolecular Architectures
Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net The rigid and planar nature of the p-terphenyl core makes it an excellent building block for supramolecular chemistry. rsc.org
Fabrication of Ordered Nanostructures (nanofibers, thin films)
Research has shown that p-terphenyl and its derivatives can self-assemble into a variety of well-defined nanostructures. For example, studies on the parent p-terphenyl compound reveal the formation of a supramolecular network of nanoribbons in the crystalline state. epa.gov The ability to form such ordered arrays is fundamental to creating functional thin films for electronic devices.
The engineering of side chains on the p-terphenyl core is a powerful strategy to control the resulting supramolecular architecture. chemicalbook.com Studies on terphenyl-cored trimaltosides have demonstrated that the geometry of the hydrophobic group significantly impacts self-assembly and function. researchgate.net Similarly, perfluoroterphenyl-substituted alkanethiols form highly ordered and densely packed self-assembled monolayers (SAMs) on gold surfaces. researchgate.net
In the case of p-Terphenyl, 2',5'-diphenethyl-, the flexible phenethyl groups would play a crucial role in the self-assembly process. They would influence the intermolecular spacing and the geometry of the π-stacking between the terphenyl cores. This could lead to the formation of unique nanostructures, such as nanofibers or highly uniform thin films, with properties distinct from the unsubstituted parent compound. By controlling the evaporation of a solution, it is conceivable that p-Terphenyl, 2',5'-diphenethyl- could be fabricated into crystalline nanofibers suitable for use in sensors or as templates for other nanomaterials.
Investigation of Intermolecular Interactions and Packing Motifs
The flexible nature of the diphenethyl substituents introduces a higher degree of conformational freedom compared to more rigid derivatives. This flexibility can lead to complex and potentially polymorphic packing arrangements. The phenethyl groups can fold over the p-terphenyl core or extend away from it, significantly influencing the intermolecular contacts.
In related systems, such as 2',5'-dimethyl-p-terphenyl, molecules are linked into chains by two short C-H···π interactions to the centroid of the central ring. mdpi.com For p-terphenyl, 2',5'-diphenethyl-, similar C-H···π interactions are expected, involving the hydrogen atoms of the phenethyl groups and the π-systems of adjacent p-terphenyl cores.
The packing of planar aromatic hydrocarbons typically falls into several motifs, including herringbone, sandwich (or π-stack), and γ-herringbone arrangements. researchgate.net The presence of the bulky and flexible diphenethyl groups in p-terphenyl, 2',5'-diphenethyl- would likely disrupt simple herringbone packing, potentially favoring a more complex arrangement where π-stacking of the p-terphenyl cores is interspersed with regions dominated by the interactions of the phenethyl side chains.
The interplay between these interactions is critical. Aromatic stacking interactions are sensitive to the nature and location of substituents, as well as the relative orientation of the interacting molecules. rsc.org The electrostatic interactions between the π-faces of the aromatic rings and between the substituents and the π-faces of neighboring rings play a significant role. rsc.org
A summary of common intermolecular interactions and packing motifs in related aromatic compounds is presented in the table below.
| Interaction/Motif | Description | Potential Role in p-Terphenyl, 2',5'-diphenethyl- |
| π-π Stacking | Attractive non-covalent interaction between aromatic rings. Can be face-to-face (sandwich) or offset. | The p-terphenyl cores are likely to engage in offset π-stacking to minimize steric hindrance from the phenethyl groups. |
| C-H···π Interactions | An interaction between a C-H bond and a π-system. The hydrogen atom acts as a weak acid. | The aliphatic and aromatic C-H bonds of the phenethyl groups can interact with the π-electron clouds of adjacent p-terphenyl cores. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | These forces will be significant in the overall packing, particularly in the regions dominated by the phenethyl side chains. |
| Herringbone Packing | A common packing motif for aromatic hydrocarbons where molecules are arranged in a "T-shaped" manner. | Less likely to be the dominant motif due to the bulky phenethyl groups, but localized herringbone-like arrangements may occur. |
Template-Directed Assembly Strategies
Template-directed assembly is a powerful strategy for controlling the supramolecular organization of molecules into well-defined architectures. This approach utilizes a template molecule or surface to guide the assembly of building blocks into a desired arrangement that might not be accessible through spontaneous self-assembly.
For a molecule like p-terphenyl, 2',5'-diphenethyl-, with its combination of a rigid core and flexible side chains, template-directed assembly could be employed to achieve specific packing motifs and, consequently, tailored material properties. While specific examples of template-directed assembly for this exact compound are not documented in the available literature, strategies developed for other p-terphenyl derivatives and self-assembling systems can be considered.
One potential approach involves the use of a patterned substrate as a template. For instance, a substrate with nanoscale grooves or pillars could be used to direct the alignment of the p-terphenyl cores, with the phenethyl chains adopting specific conformations to accommodate the surface topography.
Another strategy is the use of molecular templates. In this approach, a "guest" molecule (p-terphenyl, 2',5'-diphenethyl-) is co-assembled with a "host" molecule that has complementary binding sites or a specific shape. The host molecule directs the arrangement of the guest molecules into a specific supramolecular structure. The template-directed synthesis of porphyrin nanorings, where metalloporphyrin precursors pre-organize around a template, showcases the potential of this strategy to create complex architectures. rsc.org
Furthermore, the introduction of specific functional groups onto the p-terphenyl core or the phenethyl side chains could enable more specific template-directed assembly. For example, incorporating hydrogen-bonding moieties would allow for the use of templates that can engage in directional hydrogen-bonding interactions, leading to highly ordered structures.
The development of template-directed assembly strategies for p-terphenyl, 2',5'-diphenethyl- holds promise for the fabrication of functional materials with controlled nano- and microstructures, which could find applications in areas such as organic electronics and sensor technologies.
Structure Function Relationships and Design Principles for P Terphenyl, 2 ,5 Diphenethyl Derivatives
Influence of Phenethyl Substituents on Electronic Delocalization and Conjugation
The phenethyl substituents at the 2' and 5' positions of the central phenyl ring play a critical role in defining the degree of electronic communication along the p-terphenyl (B122091) backbone. This influence is a combination of steric and electronic effects.
The planarity of the p-terphenyl system is a key determinant of its electronic properties. A fully planar conformation allows for maximum π-orbital overlap between the adjacent phenyl rings, leading to extensive electronic delocalization. However, the introduction of substituents, particularly at the ortho-positions of the central ring (2' and 5' positions), induces significant steric hindrance.
The bulky phenethyl groups force the outer phenyl rings to twist out of plane with respect to the central ring. This increase in the inter-ring torsional (dihedral) angle disrupts the π-conjugation. Theoretical studies on similarly substituted systems, such as 2,2',5',2''-tetramethylated p-terphenyl, have shown that such substitutions can vary the dihedral angle, which in turn changes the extent of π-conjugation. diva-portal.org In the case of 2',5'-dimethyl-p-terphenyl, the molecule adopts a conformation where the outer rings are twisted relative to the central one, and these molecules are linked into chains by C-H...π interactions. nih.gov The larger volume of the phenethyl groups in p-terphenyl, 2',5'-diphenethyl- would be expected to induce even greater torsional angles compared to methyl groups, further reducing the planarity and, consequently, the electronic delocalization across the terphenyl core.
Table 1: Impact of Substitution on Molecular Geometry
| Compound Feature | Expected Effect of 2',5'-diphenethyl- Substitution | Underlying Principle |
|---|---|---|
| Terphenyl Planarity | Decreased | Steric hindrance between phenethyl groups and outer phenyl rings. |
| Inter-ring Torsional Angles | Increased | Repulsive forces between atoms of adjacent rings to minimize steric strain. |
| π-Conjugation | Reduced | Poor orbital overlap across twisted phenyl rings. |
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that primarily govern the electronic and optical properties of a molecule. wikipedia.org The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that determines the molecule's stability, color, and electronic transition energy. mdpi.commalayajournal.org
The phenethyl group is generally considered to be an electron-donating group due to the presence of the ethyl bridge and the terminal phenyl ring. Introducing these groups onto the p-terphenyl core is expected to raise the energy level of the HOMO more significantly than that of the LUMO. This effect stems from the increased electron density contributed by the substituents to the conjugated backbone. Consequently, the HOMO-LUMO gap of p-terphenyl, 2',5'-diphenethyl- is anticipated to be smaller than that of the unsubstituted p-terphenyl. This narrowing of the energy gap would typically lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.
Table 2: Predicted Electronic Effects of Phenethyl Substitution
| Molecular Orbital | Predicted Energy Change | Reason |
|---|---|---|
| HOMO | Increase (Destabilization) | Electron-donating nature of phenethyl groups increases electron density on the terphenyl core. |
| LUMO | Slight Increase | Less sensitive to the electron-donating effect compared to the HOMO. |
| HOMO-LUMO Gap | Decrease | The HOMO energy level is raised more significantly than the LUMO energy level. |
Impact of Substitution Pattern on Excited State Characteristics
The excited-state properties, such as fluorescence and intermolecular interactions, are directly influenced by the molecular geometry and electronic structure imposed by the phenethyl substituents.
The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key metric for emissive materials. It is determined by the competition between radiative decay (k_r, light emission) and non-radiative decay (k_nr, heat dissipation) processes. A high quantum yield is achieved when the rate of radiative decay significantly exceeds the rate of non-radiative decay.
The steric hindrance from the 2',5'-diphenethyl- substituents forces a twisted conformation. This twisting can have complex effects on the quantum yield. In some p-terphenyl derivatives designed as emitters, increasing the conformational twist has been shown to decrease the fluorescence quantum yield. nih.gov For instance, in a series of diphenylamino terphenyl emitters, the quantum yield decreased from 0.99 in a less twisted conformation to 0.44 in a doubly twisted conformation. nih.gov This decrease is often attributed to the activation of non-radiative decay pathways facilitated by molecular rotations and vibrations in the excited state. The flexible ethyl linkages in the phenethyl groups could further contribute to these non-radiative pathways.
The radiative decay rate (k_r) is related to the oscillator strength of the electronic transition, which is typically higher for more planar, conjugated systems. Therefore, the increased torsional angles in p-terphenyl, 2',5'-diphenethyl- would be expected to decrease k_r. Simultaneously, the increased flexibility and potential for vibrational modes associated with the phenethyl groups could increase k_nr. The combination of these effects would likely result in a lower fluorescence quantum yield compared to a more planar analogue.
Table 3: Radiative and Non-Radiative Rate Constants for Twisted Terphenyl Emitters nih.gov
| Compound | Fluorescence Quantum Yield (ΦF) | Radiative Rate Constant (k_r) (s⁻¹) | Non-Radiative Rate Constant (k_nr) (s⁻¹) |
|---|---|---|---|
| Compound 3c (twisted) | 0.26 | 1.67 x 10⁸ | 4.76 x 10⁸ |
| Compound 3d (doubly twisted) | 0.44 | 8.33 x 10⁷ | 1.07 x 10⁸ |
This data for related twisted terphenyl compounds illustrates how conformational changes affect decay rates and quantum yield.
In the solid state or in aggregates, intermolecular interactions become dominant in determining the material's photophysical properties. For many planar aromatic molecules, strong π-π stacking in the aggregated state leads to the formation of non-emissive excimers, a phenomenon known as aggregation-caused quenching (ACQ).
However, molecules with bulky, twisted structures can exhibit the opposite effect: Aggregation-Induced Emission (AIE). The phenethyl substituents on the p-terphenyl core can act as "steric insulators," preventing close co-facial π-π stacking between the chromophores in the aggregated state. Furthermore, the flexible phenethyl groups can become rigidified in the solid state or in aggregates, which restricts the non-radiative decay pathways associated with intramolecular rotations and vibrations. This dual effect of inhibiting intermolecular quenching and blocking intramolecular non-radiative channels can lead to significantly enhanced fluorescence intensity in the aggregated state compared to the solution phase. While specific AIE data for p-terphenyl, 2',5'-diphenethyl- is not available, its molecular design, featuring a conjugated core with bulky and flexible peripheral groups, is characteristic of many AIE-active materials.
The efficiency of charge transport in organic materials is highly dependent on molecular packing and electronic coupling between adjacent molecules. Charge transport typically occurs via a "hopping" mechanism, where a charge carrier (electron or hole) moves between neighboring molecules. The rate of hopping is sensitive to both the distance and the relative orientation between the molecules.
The introduction of 2',5'-diphenethyl- substituents has a profound impact on these factors. The non-planar structure will influence how the molecules pack in the solid state, likely leading to a less ordered, more amorphous morphology compared to unsubstituted p-terphenyl. This disruption of long-range order can be detrimental to charge transport.
Furthermore, the electronic coupling between molecules is maximized when the π-orbitals of adjacent molecules can overlap effectively. The bulky phenethyl groups can increase the intermolecular distance, thereby weakening the electronic coupling and potentially lowering the charge carrier mobility. Studies on other substituted p-terphenyls have shown that molecular deformation, which can be induced by an external electric field or by substitution, directly affects charge transport characteristics. diva-portal.org Therefore, the specific conformation and packing arrangement adopted by p-terphenyl, 2',5'-diphenethyl- would be critical in determining its suitability for charge-transporting applications.
Relationship between Molecular Structure and Charge Transport Properties
Crystalline Packing and Charge Mobility Pathways
The arrangement of molecules in the solid state dictates the efficiency of charge transport. In crystalline organic semiconductors, charge carriers move through the material by hopping between adjacent molecules. The rate of this hopping is highly sensitive to the intermolecular distance and the relative orientation of the molecules, which are determined by the crystal packing.
For p-terphenyl derivatives, the introduction of substituents significantly influences their crystalline arrangement. While unsubstituted p-terphenyl adopts a herringbone packing, the addition of bulky groups like diphenethyl moieties can lead to more complex and varied structures. Studies on other substituted p-terphenyls, such as those with fluoro or methyl groups, have shown that even small modifications can alter the crystal symmetry and intermolecular interactions, such as H⋯H and C⋯H contacts. researchgate.net These changes directly impact the pathways available for charge mobility. A common feature in many p-terphenyl derivatives is a non-coplanar, twisted arrangement of the three phenyl rings. researchgate.net
The diphenethyl groups in p-Terphenyl, 2',5'-diphenethyl- are expected to play a significant role in defining the crystal packing. Their size and conformational flexibility can lead to a frustrated packing, potentially resulting in a less ordered crystalline state compared to more rigid derivatives. However, they can also promote specific intermolecular interactions that could create favorable pathways for charge transport. For instance, the phenyl rings of the diphenethyl groups could engage in π-π stacking interactions with the p-terphenyl core of neighboring molecules, creating a 2D or 3D network for charge mobility. Theoretical studies on similar polycyclic aromatic hydrocarbon derivatives have shown that tuning intermolecular π-π slippage is a key strategy to enhance charge mobility. arxiv.org
The table below summarizes key crystallographic parameters that are critical for understanding charge transport in p-terphenyl derivatives, based on findings from related compounds.
| Parameter | Significance for Charge Mobility | Typical Values/Observations for p-Terphenyl Derivatives |
| Intermolecular Distance | Shorter distances facilitate faster charge hopping. | Varies with substituents; close contacts are crucial. |
| π-π Stacking | Overlap of π-orbitals creates efficient charge transport pathways. | Can be engineered through substituent design. |
| Molecular Orientation | "Edge-to-face" vs. "face-to-face" packing influences mobility anisotropy. | Often a herringbone or layered packing is observed. mdpi.com |
| Crystal Symmetry | Determines the number and nature of distinct hopping pathways. | Can range from triclinic to monoclinic depending on substitution. researchgate.net |
Amorphous Network Formation and Percolation Thresholds
In many solution-processed devices, organic semiconductors form amorphous or disordered films rather than well-defined crystals. In such a disordered network, charge transport is described by percolation theory, where charge carriers hop through a network of localized states. aps.org The efficiency of charge transport is then determined by the connectivity of this network and the energy distribution of the hopping sites.
The bulky and flexible diphenethyl side chains on the p-terphenyl core are likely to hinder crystallization, promoting the formation of amorphous films. This can be advantageous for achieving uniform film morphology, which is crucial for large-area device fabrication. The concept of "molecular glasses," where non-planar molecular structures suppress crystallization, is relevant here. researchgate.net
The percolation threshold is a critical parameter in amorphous networks, representing the minimum concentration of conductive pathways required for charge to traverse the material. aps.org In the context of p-Terphenyl, 2',5'-diphenethyl- derivatives, the percolation network would be formed by the p-terphenyl cores. The diphenethyl groups act as insulating spacers, and their volume fraction will influence the percolation threshold. A higher concentration of the active p-terphenyl core would be necessary to achieve efficient charge transport as the size of the insulating side chains increases.
The table below outlines factors influencing amorphous network formation and percolation in p-terphenyl derivatives.
| Factor | Influence on Amorphous Network | Impact on Percolation Threshold |
| Bulky Side Chains | Inhibit crystallization, promote amorphous morphology. | Increase the threshold by increasing the distance between conductive cores. |
| Molecular Flexibility | Contributes to disordered packing. | Can lead to a less dense network, potentially raising the threshold. |
| Intermolecular Interactions | Can lead to local ordering within the amorphous matrix. | Stronger interactions can lower the threshold by creating more connected pathways. |
| Solution Processing Conditions | Solvent choice and drying rate affect film morphology. | Can influence the final network structure and connectivity. rsc.org |
Design Strategies for Tunable Optical and Electronic Properties
A key advantage of organic materials is the ability to tune their properties through chemical design. For p-Terphenyl, 2',5'-diphenethyl- and its derivatives, this tunability is essential for optimizing their performance in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Strategies for Enhancing Emission Efficiency
The intrinsic fluorescence of the p-terphenyl core makes it a promising candidate for blue light-emitting materials. However, in the solid state, aggregation-caused quenching (ACQ) can significantly reduce the emission efficiency. figshare.com The design of p-Terphenyl, 2',5'-diphenethyl- derivatives can incorporate strategies to mitigate this effect.
One primary strategy is the use of bulky side chains, such as the diphenethyl groups. These groups can sterically hinder the close packing of the p-terphenyl backbones, thereby reducing intermolecular interactions that lead to the formation of non-emissive aggregates. figshare.com By isolating the chromophores, the intrinsic high photoluminescence quantum yield of the individual molecules can be better preserved in the solid state.
Furthermore, chemical modification of the p-terphenyl backbone itself can enhance emission. Introducing specific functional groups can alter the electronic structure and increase the radiative decay rate. For instance, creating a more rigid and planar core can sometimes lead to higher quantum yields, although this must be balanced with the need to prevent aggregation.
The table below summarizes strategies to enhance emission efficiency in p-terphenyl derivatives.
| Strategy | Mechanism | Example |
| Steric Hindrance | Prevents close packing and reduces aggregation-caused quenching. | Introduction of bulky side chains like diphenethyl groups. |
| Backbone Rigidification | Reduces non-radiative decay pathways associated with molecular vibrations. | Synthesis of copolymers with rigid linkers. researchgate.net |
| Introduction of Emissive Moieties | Incorporating highly fluorescent groups into the molecular structure. | Doping with highly emissive molecules like perylene (B46583) or rubrene. |
| Control of Film Morphology | Creating nanofibers or other nanostructures to avoid dense packing. figshare.com | Electrospinning of polymer blends containing the p-terphenyl derivative. |
Approaches for Controlling Energy Level Alignment in Heterojunction Devices
In heterojunction devices like OLEDs and OPVs, the alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels at the interfaces between different materials governs charge injection, transport, and recombination. rsc.org Precise control over these energy levels is therefore critical for device efficiency.
For p-Terphenyl, 2',5'-diphenethyl- derivatives, the HOMO and LUMO levels are primarily determined by the p-terphenyl core. However, the diphenethyl substituents can also have a significant electronic influence. The introduction of electron-donating or electron-withdrawing groups on the terminal phenyl rings of the diphenethyl moieties can be used to fine-tune the HOMO and LUMO levels of the entire molecule. For example, adding electron-donating groups would raise the HOMO level, facilitating hole injection, while electron-withdrawing groups would lower the LUMO level, aiding electron injection.
Another approach is to modify the central phenyl ring of the p-terphenyl backbone. This can lead to more significant shifts in the energy levels. The choice of materials in adjacent layers of a device also plays a crucial role, as interface dipoles can form, leading to a shift in the vacuum level and altering the effective energy level alignment. nih.gov
The following table details methods for controlling energy level alignment.
| Approach | Effect on Energy Levels | Application |
| Substituent Effects | Electron-donating groups raise HOMO; electron-withdrawing groups lower LUMO. | Tuning for efficient charge injection from specific electrodes. |
| Backbone Modification | Altering the conjugation length or introducing heteroatoms changes HOMO/LUMO gap. | Engineering the bandgap for specific emission colors or absorption spectra. |
| Interface Engineering | Formation of interface dipoles can shift energy levels. | Optimizing charge transfer and minimizing energy barriers at heterojunctions. nih.gov |
| Doping | Introducing n- or p-type dopants can shift the Fermi level. | Creating charge generation layers in tandem OLEDs. rsc.org |
Elucidating the Role of the Diphenethyl Moieties in Specific Applications
The diphenethyl groups are not merely passive substituents; they play an active role in determining the suitability of p-Terphenyl, 2',5'-diphenethyl- for various applications, particularly those requiring solution-based processing.
Impact on Solubility and Processability in Solution-Processed Devices
For organic electronic devices to be manufactured cost-effectively over large areas, the active materials must be processable from solution. This requires good solubility in common organic solvents. Unsubstituted p-terphenyl has poor solubility, which limits its application in solution-processed devices.
The introduction of the diphenethyl groups is a key strategy to overcome this limitation. The bulky and flexible nature of these side chains disrupts the strong intermolecular forces that make the parent p-terphenyl insoluble, thereby significantly enhancing solubility. google.com This improved solubility allows for the formation of high-quality thin films using techniques like spin-coating, inkjet printing, and roll-to-roll coating. A patent for electrophotographic applications highlighted that p-terphenyl compounds with specific substituents exhibit extremely high solubility in organic solvents, leading to stable coating solutions. google.com
The choice of solvent and processing conditions can also be used to control the morphology of the resulting films. For example, the rate of solvent evaporation can influence the degree of crystallinity and the orientation of the molecules in the film, which in turn affects the device performance. rsc.org The enhanced processability afforded by the diphenethyl groups makes these materials highly attractive for the fabrication of a wide range of electronic devices.
The table below outlines the influence of diphenethyl moieties on the processability of p-terphenyl derivatives.
| Property | Role of Diphenethyl Moieties | Consequence for Device Fabrication |
| Solubility | Increase solubility by disrupting crystal packing. | Enables solution-based deposition techniques. |
| Film Formation | Promote the formation of uniform amorphous or nanocrystalline films. | Leads to more reliable and reproducible device performance. |
| Morphology Control | Allows for tuning of film morphology through processing parameters. | Optimization of charge transport and light outcoupling. |
| Mechanical Properties | Can improve the flexibility and adhesion of the thin films. | Suitable for flexible and wearable electronic applications. |
Influence on Film Morphology and Device Stability
The substitution of a p-terphenyl core with diphenethyl side chains at the 2' and 5' positions is a deliberate design choice aimed at balancing solubility, processability, and intermolecular electronic coupling. These flexible side chains significantly impact the resulting thin film's morphology—its degree of crystallinity, crystal orientation, and domain size—which are critical parameters governing device efficiency and operational stability.
The introduction of flexible side chains, such as the phenethyl groups, is a common strategy in conjugated polymers and small molecules to enhance their solubility in organic solvents, a prerequisite for solution-based processing techniques like spin-coating and printing. However, these chains also play a crucial role in the self-assembly process during film formation. The interplay between the rigid p-terphenyl backbone and the flexible diphenethyl substituents dictates the final solid-state arrangement.
The presence of the terminal phenyl rings on the ethyl chains introduces the possibility of additional intermolecular interactions, such as π-π stacking and C-H···π interactions, which are not present in simple alkyl-substituted terphenyls. nih.govrsc.org These interactions can guide the molecular packing in the solid state. The conformational flexibility of the ethyl spacer allows the phenyl groups of the side chains to orient themselves to engage in favorable edge-to-face or offset stacked π-π interactions with adjacent molecules. rsc.orgnih.gov This can lead to a more ordered and potentially more densely packed crystal structure compared to analogous molecules with only aliphatic side chains.
Variations in side-chain substitution patterns and lengths are known to significantly affect the morphology of evaporated thin films, which in turn influences properties like light absorption, energy levels, and thin-film roughness. nih.gov For instance, studies on other conjugated systems have shown that even subtle changes, such as the odd-even effect in alkyl chain length, can have a significant impact on the molecular packing structure in thin films. While not directly a p-terphenyl derivative, this highlights the sensitivity of solid-state packing to side-chain architecture.
The diphenethyl groups in p-Terphenyl, 2',5'-diphenethyl- likely contribute to a more amorphous or microcrystalline morphology, which can be beneficial for certain applications. Amorphous films, while having lower charge carrier mobilities than their highly crystalline counterparts, can offer advantages such as isotropic properties and smoother surfaces, leading to more reliable device fabrication and potentially enhanced stability by avoiding issues related to crystalline domain boundaries. Some amorphous conjugated polymers have demonstrated exceptionally stable transistor mobility. researchgate.net
Furthermore, the bulky nature of the diphenethyl side chains can sterically hinder the close packing of the p-terphenyl cores. This can be a double-edged sword. On one hand, it might disrupt the efficient π-π stacking of the conjugated backbones, which is crucial for charge transport. On the other hand, it can prevent excessive aggregation, which is often a cause of luminescence quenching in light-emitting applications and can lead to morphological instabilities over time. The thermal stability of related D-A copolymers has been shown to improve with higher molar masses, which is influenced by intermolecular interactions strengthened by side chains. mdpi.com
The stability of devices is also influenced by the intrinsic chemical stability of the material and its ability to resist degradation under operational stress (e.g., heat, light, and electric field). While the p-terphenyl core is known for its high chemical stability, the flexible side chains could potentially be more susceptible to degradation. However, the presence of aromatic rings in the side chains may offer some protection against oxidative degradation compared to purely aliphatic chains. Encapsulation strategies are often employed to protect organic electronic devices from environmental factors, thereby enhancing their lifetime. researchgate.net
Future Research Directions and Emerging Opportunities for P Terphenyl, 2 ,5 Diphenethyl
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of p-terphenyl (B122091) derivatives has been extensively studied, with cross-coupling reactions like the Suzuki-Miyaura coupling being a cornerstone methodology. researchgate.netnih.gov These reactions typically involve the palladium-catalyzed coupling of an arylboronic acid with an aryl halide to form a carbon-carbon bond. researchgate.net While effective, these methods often rely on expensive and toxic catalysts and may require harsh reaction conditions.
Future research will likely focus on developing more sustainable and efficient synthetic routes to p-Terphenyl, 2',5'-diphenethyl-. This includes the exploration of:
Greener Catalysts: Investigating the use of more abundant and less toxic metal catalysts, such as those based on iron or copper, or even metal-free catalytic systems.
Alternative Coupling Reactions: Exploring other cross-coupling reactions like Stille, Hiyama, or Negishi couplings, which may offer different substrate scopes and reaction conditions.
One-Pot and Multicomponent Reactions: Designing synthetic strategies that combine multiple steps into a single operation, reducing solvent waste and purification steps. rsc.orgorganic-chemistry.orgnih.govacs.orgnih.gov Multicomponent reactions, in particular, offer a pathway to construct complex molecules from simple starting materials with high atom economy. rsc.orgnih.govnih.gov
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes.
A significant advancement in this area is the development of a [5C + 1C(N)] annulation strategy for preparing multifunctionalized p-terphenyls, which is metal-catalyst-free and tolerates a variety of functional groups. lnu.edu.cn
Table 1: Comparison of Synthetic Methodologies for p-Terphenyl Derivatives
| Method | Catalyst | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Palladium-based | High yields, good functional group tolerance | Expensive/toxic catalyst, potential for metal contamination |
| Stille Coupling | Palladium-based | Mild reaction conditions | Toxic organotin reagents |
| Multicomponent Reactions | Various/None | High atom economy, convergent synthesis | Can be challenging to optimize |
| [5C + 1C(N)] Annulation | None (DBU, NH4OAc) | Metal-free, good functional group tolerance | May require high temperatures |
Integration into Multi-Component Systems for Enhanced Synergistic Effects
The performance of p-Terphenyl, 2',5'-diphenethyl- in various applications can be significantly enhanced by integrating it into multi-component systems. This approach aims to leverage synergistic effects between the different components to achieve properties that are not possible with the individual materials.
For instance, in the field of plastic scintillators , p-terphenyl and its derivatives are used as primary fluorescent dopants. researchgate.netnih.govmdpi.comresearchgate.netarxiv.org These scintillators are composite materials where the p-terphenyl derivative is dispersed in a polymer matrix, often polystyrene or poly(vinyltoluene). nih.gov The addition of a secondary fluorescent dye, or wavelength shifter, can further improve the performance by absorbing the emission from the primary dopant and re-emitting it at a longer wavelength, which is more efficiently detected by photomultiplier tubes. arxiv.org
Future research in this area will focus on:
Novel Host-Guest Systems: Designing new polymer matrices and secondary dopants that are better matched to the photophysical properties of p-Terphenyl, 2',5'-diphenethyl-.
Controlling Morphology: Investigating how the processing conditions and the interactions between the components influence the morphology of the blend and, consequently, its performance.
Hybrid Materials: Creating hybrid materials by combining p-Terphenyl, 2',5'-diphenethyl- with inorganic nanoparticles or quantum dots to introduce new functionalities.
Advanced Characterization Techniques for In-Operando Device Studies
To fully understand the structure-property relationships of p-Terphenyl, 2',5'-diphenethyl- based materials and to optimize their performance in devices, it is crucial to characterize them under operating conditions. In-operando techniques provide real-time information about the changes occurring in a material or device as it functions.
For organic electronic devices, a suite of advanced characterization techniques can be employed:
In-situ/Operando Spectroscopy: Techniques like Raman and photoluminescence spectroscopy can provide information about the molecular structure and electronic states of the material during device operation.
In-situ/Operando Microscopy: Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can be used to visualize the morphology and local electronic properties of thin films in real-time.
X-ray and Neutron Scattering: These techniques can probe the crystal structure and molecular packing of the material within a device, revealing how these are affected by factors like temperature and applied voltage.
These advanced characterization methods will be instrumental in elucidating the degradation mechanisms of devices and in guiding the design of more stable and efficient materials.
Development of Machine Learning and AI-Driven Material Design Approaches
The discovery and optimization of new materials can be a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. By training algorithms on large datasets of known materials and their properties, ML models can predict the properties of new, hypothetical molecules, allowing researchers to focus their experimental efforts on the most promising candidates. biorxiv.org
For a molecule like p-Terphenyl, 2',5'-diphenethyl-, ML could be used to:
Predict Photophysical Properties: Develop models that can accurately predict the absorption and emission spectra, fluorescence quantum yield, and other relevant photophysical properties based on the molecular structure.
Screen for Optimal Substituents: Virtually screen a large library of different substituent groups on the p-terphenyl core to identify those that are most likely to result in desired properties.
Optimize Device Architectures: Simulate the performance of different device architectures incorporating p-Terphenyl, 2',5'-diphenethyl- to identify the optimal design.
The COMPAS (COMputational database of Polycyclic Aromatic Systems) project is an example of the development of large chemical databases to support data-driven investigations of structure-property relationships in polycyclic aromatic hydrocarbons. chemrxiv.orgacs.org
Table 2: Potential Applications of Machine Learning in the Development of p-Terphenyl, 2',5'-diphenethyl-
| Application | Description | Potential Impact |
| Property Prediction | Predicting key properties like solubility, thermal stability, and electronic characteristics. | Reduces the need for extensive experimental synthesis and characterization. |
| Virtual Screening | Screening large virtual libraries of related molecules to identify promising candidates. | Accelerates the discovery of new materials with enhanced performance. |
| Inverse Design | Starting with desired properties and using AI to generate novel molecular structures. | Enables the targeted design of materials for specific applications. |
Applications in Quantum Technologies and Advanced Computing
The unique electronic properties of polycyclic aromatic hydrocarbons (PAHs) make them interesting candidates for applications in quantum technologies and advanced computing. arxiv.orgarxiv.orgenergy.gov While still in the early stages of exploration, these applications represent exciting long-term opportunities for molecules like p-Terphenyl, 2',5'-diphenethyl-.
Quantum Information Science: The delocalized π-electron systems of PAHs could potentially be used to encode and manipulate quantum information. arxiv.orgarxiv.org The spin states of electrons in these molecules could serve as qubits, the fundamental units of a quantum computer.
Molecular Computing: The ability of molecules to exist in different, stable electronic states could be harnessed to perform computational tasks. tandfonline.com The distinct conformations and electronic properties of substituted terphenyls could be exploited for this purpose.
Spintronics: This emerging field aims to use the spin of electrons, in addition to their charge, to carry and process information. The organic nature of p-Terphenyl, 2',5'-diphenethyl- could offer advantages in terms of cost and processability for spintronic devices.
Research in this area will require a close collaboration between chemists, physicists, and computer scientists to design and synthesize molecules with the desired quantum properties and to develop the necessary experimental techniques to control and measure these properties at the single-molecule level.
Q & A
Basic Research Questions
Q. How can p-terphenyl derivatives be synthesized and characterized for structural validation?
- Methodological Answer : Synthesis typically employs Ullmann coupling reactions with diiodo-p-terphenyl and substituted diphenylamines under copper catalysis . Characterization requires multimodal approaches:
- NMR (1H/13C, COSY, HMBC) to confirm substitution patterns and aromatic ring connectivity .
- HPLC to assess purity and quantify derivative ratios in mixtures (e.g., symmetric/asymmetric isomers) .
- Mass spectrometry (EI or ESI) to validate molecular weights and fragmentation patterns .
Q. What thermodynamic properties are critical for p-terphenyl in material science applications?
- Key Data :
- ΔfH°solid (enthalpy of formation): 127.1 kJ/mol .
- Cp,solid (heat capacity): 298.4 J/mol·K at 298.15 K .
Q. Which spectroscopic techniques are optimal for quantifying p-terphenyl in complex matrices?
- Recommended Methods :
- Raman spectroscopy : Utilizes the inter-ring C-C stretching band at 1290 cm⁻¹ for quantification in polymers (calibrated via PLS regression) .
- GC-MS : Quantifies diffusion rates in polymer films using internal standards (e.g., BHT) .
- UV-Vis : Detects π-π* transitions for purity assessment in solvent-cast films .
Advanced Research Questions
Q. How can contradictions in reported biological activities of p-terphenyl derivatives be resolved?
- Case Study : While p-terphenyl from Aspergillus candidus shows antibacterial activity (MIC: 43.5 µg/mL), derivatives from Sarcodon imbricatus exhibit weak cytotoxicity (IC50: ~50 µM) .
- Resolution Strategies :
- Dose-response profiling : Test compounds across multiple concentrations and cell lines.
- Synergy assays : Evaluate interactions with adjuvants (e.g., terphenyllin enhances activity via membrane disruption) .
- Metabolic stability studies : Use hepatic microsomes to assess bioavailability discrepancies .
Q. What methodological advancements improve the quantification of p-terphenyl in diffusion studies?
- Innovations :
- Raman microspectroscopy : Maps local concentration gradients in polystyrene films with 1 µm spatial resolution, reducing analysis time from 26 days (classical GC) to 4 hours .
- Time-of-flight (TOF) measurements : Determine drift mobility in electrophotographic layers under 2×10⁵ V/cm fields .
Q. How do structural modifications (e.g., diphenethyl substitution) alter charge transport in electrophotographic applications?
- Key Findings :
- Symmetric derivatives (e.g., 4,4′-bis(methyldiphenylamino)-p-terphenyl) exhibit higher drift mobility (1.2×10⁻³ cm²/V·s) than asymmetric analogs .
- Optimization : Blending symmetric/asymmetric derivatives (60–70% symmetric) enhances solubility by 2–38× while maintaining charge transport efficiency .
Q. What computational approaches predict the antioxidant or cytotoxic potential of p-terphenyl derivatives?
- Tools :
- DFT calculations : Model HAT (hydrogen atom transfer) mechanisms to predict radical scavenging activity .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. acetoxy groups) with cytotoxicity .
Data Contradiction Analysis
Q. Why do diffusion coefficients (D) of p-terphenyl in polystyrene vary across studies?
- Factors :
- Polymer crystallinity : Amorphous PS films (Tg ~105°C) show D = 1.2×10⁻¹⁴ cm²/s, while semi-crystalline matrices reduce mobility .
- Measurement technique : Raman-derived D values are 15% lower than GC due to localized vs. bulk averaging .
Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Weight (g/mol) | 230.31 | |
| ΔfH°solid (kJ/mol) | 127.1 | |
| Raman Band (C-C stretch) | 1290 cm⁻¹ | |
| Cytotoxicity (IC50, HL-60) | 44.71 ± 2.15 µM | |
| Drift Mobility (cm²/V·s) | 1.2×10⁻³ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
